2-Methyl-4-(trifluoromethyl)indoline
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Overview
Description
2-Methyl-4-(trifluoromethyl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-nitroaniline with trifluoromethylating agents, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)indoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological activities . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-trifluoromethylindole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.
2,3-dihydro-1H-indole: Lacks both the methyl and trifluoromethyl groups, leading to distinct properties.
Uniqueness
The presence of both the 2-methyl and 4-trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)indoline makes it unique.
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3 |
InChI Key |
FFFZZGFSBBDKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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